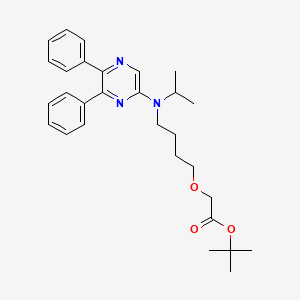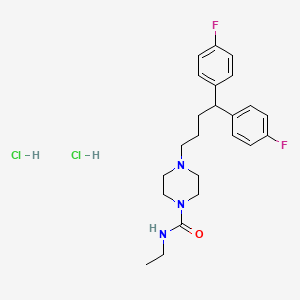
5-氨基-1-萘酚-3-磺酸水合物
描述
5-AMino-1-naphthol-3-sulfonic Acid Hydrate is a useful research compound. Its molecular formula is C10H11NO5S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-AMino-1-naphthol-3-sulfonic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-AMino-1-naphthol-3-sulfonic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
染料前体
氨基萘磺酸,包括 5-氨基-1-萘酚-3-磺酸,是染料的有用前体 . 它们来源于萘,萘被氨基和磺酸基取代 .
荧光测定法
4-氨基-3-羟基-1-萘磺酸,其结构与 5-氨基-1-萘酚-3-磺酸相似,已被用作一种探针,在一种新的荧光测定法中用于测定甲基对硫磷 . 这表明 5-氨基-1-萘酚-3-磺酸可能在类似的应用中使用。
生化分析
Biochemical Properties
5-Amino-1-naphthol-3-sulfonic Acid Hydrate plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It acts as a coupling component, reacting with diazonium salts to form azo compounds. These reactions are crucial in the production of dyes used in textiles, food, and other industries. The compound interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and subsequent coupling reactions. Additionally, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate can interact with proteins and other biomolecules, forming complexes that can be used in various analytical techniques .
Cellular Effects
The effects of 5-Amino-1-naphthol-3-sulfonic Acid Hydrate on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby impacting cellular redox balance. Additionally, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate may alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes involved in oxidative reactions, thereby influencing cellular redox states. Additionally, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-naphthol-3-sulfonic Acid Hydrate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the compound may lose its efficacy in biochemical reactions, and its long-term effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Amino-1-naphthol-3-sulfonic Acid Hydrate in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. It is important to determine the appropriate dosage range to avoid potential toxicity while achieving the desired biochemical effects .
Metabolic Pathways
5-Amino-1-naphthol-3-sulfonic Acid Hydrate is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidases and peroxidases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), can also impact its metabolic fate and overall biochemical activity .
Transport and Distribution
Within cells and tissues, 5-Amino-1-naphthol-3-sulfonic Acid Hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 5-Amino-1-naphthol-3-sulfonic Acid Hydrate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence oxidative phosphorylation and other metabolic processes. Understanding the subcellular localization of 5-Amino-1-naphthol-3-sulfonic Acid Hydrate is crucial for elucidating its biochemical roles and mechanisms of action .
属性
IUPAC Name |
8-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZLKWOAQMMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)


![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)



![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)



